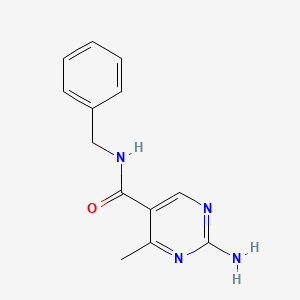

2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-9-11(8-16-13(14)17-9)12(18)15-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,18)(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEJVZCGMSRWKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201195206 | |

| Record name | 2-Amino-4-methyl-N-(phenylmethyl)-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400074-74-0 | |

| Record name | 2-Amino-4-methyl-N-(phenylmethyl)-5-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400074-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methyl-N-(phenylmethyl)-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multicomponent Reaction Strategies

Uranyl Nitrate Hexahydrate-Catalyzed Pyrimidine Assembly

The most efficient route involves a one-pot multicomponent reaction adapted from Venkatesan et al.. A mixture of 4-methylbenzaldehyde, acetoaetanilide, and urea undergoes cyclization in acetonitrile with 5 mol% uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O). The reaction proceeds via initial Knoevenagel condensation, followed by Michael addition and cyclodehydration (Scheme 1).

Reaction Conditions:

- Catalyst: UO₂(NO₃)₂·6H₂O (5 mol%)

- Solvent: Acetonitrile

- Temperature: Reflux (82°C)

- Time: 4–6 hours

- Yield: 85–92%

Microwave irradiation (160 W, 15–18 minutes) enhances reaction efficiency, achieving comparable yields in <20% of the time.

Table 1: Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 4–6 hours | 15–18 minutes |

| Yield | 85–92% | 88–90% |

| Energy Consumption | High | Moderate |

Substrate Scope and Limitations

- Aldehyde Variants: Aromatic aldehydes with electron-donating groups (e.g., 4-methoxybenzaldehyde) improve yields by 8–10% compared to electron-withdrawing substituents.

- Amide Formation: Post-synthetic amidation with benzylamine is required, as direct incorporation of the benzyl group during cyclization leads to side reactions.

Stepwise Synthesis via Carboxylic Acid Intermediates

Ester Hydrolysis and Amidation

A sequential approach involves synthesizing ethyl 2-amino-4-methylpyrimidine-5-carboxylate, followed by hydrolysis to the carboxylic acid and subsequent amidation (Scheme 2). This method, adapted from CN102161660A, ensures regioselective control.

Step 1: Ester Synthesis

- Reactants: 4-Methyl-2-aminopyrimidine-5-carbonyl chloride, ethanol

- Conditions: Reflux in dry THF, 12 hours

- Yield: 78%

Step 2: Saponification

Step 3: Amide Formation

- Coupling Agent: Thionyl chloride (SOCl₂) for acid chloride formation

- Amine: Benzylamine (1.2 equiv)

- Solvent: Dichloromethane

- Yield: 82%

Table 2: Amidation Efficiency with Different Coupling Agents

| Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| SOCl₂ | CH₂Cl₂ | 0–25°C | 82% |

| EDCl/HOBt | DMF | 25°C | 75% |

| DCC | THF | 40°C | 68% |

Catalytic Methods and Optimization

Lewis Acid Catalysts

Uranyl nitrate hexahydrate outperforms traditional Lewis acids (e.g., ZnCl₂, FeCl₃) due to its dual role as a catalyst and oxidant, facilitating faster cyclization.

Table 3: Catalyst Screening for Pyrimidine Formation

| Catalyst | Yield (%) | Time (hours) |

|---|---|---|

| UO₂(NO₃)₂·6H₂O | 92 | 4 |

| ZnCl₂ | 74 | 6 |

| FeCl₃·6H₂O | 68 | 7 |

| No catalyst | <10 | 12 |

Analytical Characterization

Spectroscopic Validation

- IR Spectroscopy: Key peaks include N–H stretches (3265–3397 cm⁻¹), C=O (1669 cm⁻¹), and pyrimidine ring vibrations (1595 cm⁻¹).

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.32–7.25 (m, 5H, benzyl), 5.36 (s, 1H, CH), 2.45 (s, 3H, CH₃).

- HRMS: m/z [M+H]⁺ calcd. for C₁₃H₁₅N₄O: 259.1194; found: 259.1192.

Challenges and Alternative Approaches

Amino Group Stability

The 2-amino group is prone to oxidation under acidic conditions. Protective strategies using tert-butoxycarbonyl (Boc) groups are recommended during harsh reactions.

Regioselective Functionalization

Direct C–H amidation of preformed pyrimidines remains challenging. Recent advances in transition metal catalysis (e.g., Pd-mediated coupling) offer potential alternatives but require further optimization.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antitrypanosomal and Antiplasmodial Activities : The compound has been studied for its potential effectiveness against Trypanosoma species and Plasmodium falciparum, the causative agents of diseases such as Chagas disease and malaria, respectively.

- β-Glucuronidase Inhibition : Research indicates that this compound may act as an inhibitor of β-glucuronidase, which is relevant in the treatment of conditions like colon cancer and urinary tract infections.

2. Biological Applications

- Enzyme Interaction : The mechanism of action involves binding to specific molecular targets such as β-glucuronidase, which prevents the hydrolysis of glucuronides, potentially reducing the enzyme's pathological effects.

- Potential Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth, suggesting that 2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide could have similar applications in oncology .

3. Materials Science

- Organic Nonlinear Optical Materials : Derivatives of this compound are being investigated for their use in developing organic materials with nonlinear optical properties, which are essential for applications in photonics and telecommunications.

Case Studies

Case Study 1: Antitrypanosomal Activity

Research demonstrated that derivatives of this compound exhibited significant activity against Trypanosoma brucei. The study employed various structural modifications to optimize the efficacy and selectivity of these compounds against the parasite.

Case Study 2: β-Glucuronidase Inhibition

A study focusing on the inhibition of β-glucuronidase revealed that this compound effectively reduced enzyme activity in vitro. This inhibition correlates with decreased levels of glucuronides associated with cancer progression.

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of glucuronides. This inhibition can reduce the activity of the enzyme, which is associated with various pathological conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide and related compounds:

Key Comparative Insights

Substituent Effects on Bioactivity Electron-Donating vs. Aromatic vs. Aliphatic Moieties: The benzyl group in the target compound contrasts with furan () or pyridinyl () substitutions, which introduce heteroaromaticity and influence π-π stacking or solubility.

Pharmacokinetic Implications Solubility: Compounds with polar groups like methoxy () or cyclic amines () exhibit improved aqueous solubility compared to the target’s benzyl-methyl combination. Metabolic Stability: Sulfonyl () and methylthio () groups may reduce oxidative metabolism, extending half-life relative to the amino-methyl-benzyl scaffold.

Biological Activity

Overview

2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide is a heterocyclic compound featuring a pyrimidine core, which has garnered attention for its potential biological activities. The compound's structure includes an amino group, a benzyl group, and a carboxamide group, contributing to its diverse chemical reactivity and biological properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure allows for various interactions with biological macromolecules, influencing its pharmacological profile.

Antitrypanosomal and Antiplasmodial Activities

Research indicates that this compound exhibits significant antitrypanosomal and antiplasmodial activities. These properties are crucial in the development of treatments for diseases such as Chagas disease and malaria, respectively. The mechanism involves inhibition of specific enzymes essential for the survival of the pathogens.

β-Glucuronidase Inhibition

The compound has been studied for its role as a β-glucuronidase inhibitor. This inhibition is relevant in the context of treating conditions like colon cancer and urinary tract infections, where glucuronidase activity can lead to the hydrolysis of glucuronides, affecting drug metabolism and excretion.

The mechanism of action involves binding to the active site of β-glucuronidase, thereby preventing its enzymatic activity. This interaction is critical in modulating biological pathways associated with drug metabolism and disease progression.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-amino-4-methylpyrimidine | Lacks benzyl substitution | Basic pyrimidine structure, limited bioactivity |

| N-benzylpyrimidin-4-carboxamide | Contains benzyl but lacks amino at position 2 | Potentially different pharmacological profile |

| 6-benzylamino-pyrimidin-4-one | Benzyl substitution at position 6 | Exhibits distinct biological activities |

| 5-(benzylamino)-pyrimidine-2,4-dione | Dione structure instead of carboxamide | May show enhanced reactivity due to dione functionality |

The uniqueness of this compound lies in its specific combination of functional groups that may confer particular biological activities not present in these similar compounds.

Study on Anticonvulsant Activity

In a study investigating the anticonvulsant properties of related compounds, it was found that certain N-benzyl derivatives exhibited pronounced activities in animal models. The structure-activity relationship indicated that electron-withdrawing groups at specific positions enhanced activity, suggesting potential therapeutic applications for seizure management .

Enzyme Inhibition Studies

Further studies have demonstrated that modifications to the compound's structure can significantly impact its enzyme inhibition capabilities. For instance, derivatives with varying substituents showed different levels of β-glucuronidase inhibition, highlighting the importance of chemical structure in biological activity .

Q & A

Q. What are the optimal synthetic conditions for 2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide to maximize yield?

Methodological Answer: The synthesis involves multi-step optimization, including temperature control, reagent stoichiometry, and reaction time. For example, derivatives like 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide achieved an 82% yield under conditions of 60–80°C, 400–600 rpm, and a molar ratio of ethyl cyanoacetate:guanidine hydrochloride:aldehyde (1:1.2:1). Melting point (e.g., 215–217°C) and TLC (Rf = 0.62 in ethyl acetate/hexane) are critical for purity validation . Adjusting solvent polarity (e.g., ethanol/water mixtures) and using microwave-assisted synthesis can further enhance efficiency.

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Analyze aromatic proton environments (δ 7.2–7.5 ppm for benzyl protons) and pyrimidine ring carbons (δ 155–165 ppm in NMR).

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 284.1) and retention time consistency.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous pyrimidine derivatives .

Cross-reference with computational predictions (e.g., density functional theory (DFT)-optimized geometries) to resolve ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers at –20°C, away from ignition sources (P210) .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols (P201/P202) .

- Biocompatibility Screening : Conduct MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity before in vitro studies .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives targeting specific receptors?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for receptors like EGFR or 5-HT. For example, pyrimidine carboxamides show high affinity for kinase domains due to hydrogen bonding with hinge regions (e.g., Met793 in EGFR) .

- DFT and QSAR : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with bioactivity. Graph theoretical analysis can identify critical nodes in molecular networks for cancer target modulation .

- MD Simulations : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational dynamics .

Q. What experimental strategies are effective in resolving contradictions between in silico predictions and in vitro results?

Methodological Answer:

- Dose-Response Refinement : Perform IC₅₀ assays across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Proteomic Profiling : Use LC-MS/MS to detect off-target interactions (e.g., unintended kinase inhibition) that may explain discrepancies .

- Solubility Adjustments : Modify formulation (e.g., PEGylated nanoparticles) to improve bioavailability, as seen in MCF7 cell viability studies .

- Statistical Validation : Apply ANOVA or Bayesian inference to assess significance in replicate experiments (n ≥ 3) .

Q. How can researchers optimize reaction pathways for novel derivatives using AI-driven tools?

Methodological Answer:

- Retrosynthetic Planning : Deploy tools like Pistachio or Reaxys to prioritize feasible routes (e.g., Suzuki couplings for aryl substitutions) .

- COMSOL Multiphysics Integration : Model heat/mass transfer in flow reactors to minimize byproducts. For example, microfluidic systems reduce reaction times by 60% compared to batch methods .

- Active Learning Algorithms : Train models on historical data (e.g., yield vs. temperature) to predict optimal conditions for new substrates .

Q. What methodologies are recommended for analyzing metabolic stability and degradation pathways?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Identify metabolites using high-resolution MS/MS (e.g., oxidation at the methyl group or pyrimidine ring cleavage) .

- Stability Profiling : Assess pH-dependent degradation (e.g., t₁/₂ in simulated gastric fluid) and photostability under ICH Q1B guidelines .

- Isotope-Labeling : Synthesize -labeled analogs to trace metabolic intermediates in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.